molecular formula C6H11NO B123875 Cyclohexanone oxime CAS No. 100-64-1

Cyclohexanone oxime

Cat. No. B123875
CAS RN: 100-64-1
M. Wt: 113.16 g/mol
InChI Key: VEZUQRBDRNJBJY-UHFFFAOYSA-N
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Description

Cyclohexanone oxime (CHOX) is an important chemical intermediate widely used in the synthesis of ε-caprolactam, a precursor to Nylon-6. The compound has been the subject of various studies due to its significance in industrial applications and its interesting chemical properties.

Synthesis Analysis

Several methods have been developed for the synthesis of cyclohexanone oxime. One approach involves a direct synthesis from ammonia, air, and cyclohexanone, which simplifies the traditional process by avoiding the separate steps of oxidizing ammonia to oxides of nitrogen and then reducing them to hydroxylamine before reacting with cyclohexanone . Another method includes a one-pot synthesis from nitrobenzene using a bifunctional catalyst with palladium and gold nanoparticles, achieving a high yield of 97% . Additionally, an innovative oxidation-oximization of cyclohexane with ammonium acetate has been reported, providing a direct approach to prepare cyclohexanone oxime . A noble-metal-free supported copper catalyst has also been shown to selectively produce cyclohexanone oxime from nitrocyclohexane .

Molecular Structure Analysis

The molecular structure of cyclohexanone oxime is characterized by the presence of the oxime functional group (-C=N-OH) attached to the cyclohexanone ring. This structure is pivotal in its reactivity, particularly in the Beckmann rearrangement, which is a common reaction involving cyclohexanone oxime .

Chemical Reactions Analysis

Cyclohexanone oxime undergoes various chemical reactions, one of which is the Beckmann rearrangement. This reaction can be influenced by the presence of Lewis acids or bases, as demonstrated in the formation and reaction of cyclohexanone oxime hydrogen sulfate . The enzymatic catalysis of cyclohexanone by cyclohexanone monooxygenase (CHMO) to form ε-caprolactone is another significant reaction, which involves a Baeyer-Villiger rearrangement mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone oxime are influenced by its molecular structure. The compound exhibits different states such as the flavin C4a-peroxide and flavin C4a-hydroperoxide, which can interconvert depending on the pH . The compound's reactivity and stability are also affected by the presence of various functional groups and the conditions under which it is synthesized or reacted . The metabolism and disposition of cyclohexanone oxime in biological systems have been studied, showing rapid absorption and clearance, with the majority of the compound being excreted in the urine within 24 hours .

Safety And Hazards

Cyclohexanone oxime is classified as a flammable solid . It is harmful if swallowed and causes serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The global production of nylon-6 is forecasted to reach 8.9 million tons per year by 2024 . Therefore, the demand for cyclohexanone oxime will increase accordingly . Research is ongoing to develop more sustainable and environment-friendly methods for the production of cyclohexanone oxime .

properties

IUPAC Name

N-cyclohexylidenehydroxylamine
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InChI

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2
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InChI Key

VEZUQRBDRNJBJY-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=NO)CC1
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Molecular Formula

C6H11NO
Record name CYCLOHEXANONE OXIME
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DSSTOX Substance ID

DTXSID4021842
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Molecular Weight

113.16 g/mol
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Physical Description

Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS]
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Boiling Point

403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL
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Vapor Density

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Product Name

Cyclohexanone oxime

Color/Form

HEXAGONAL PRISMS FROM PETROLEUM ETHER

CAS RN

100-64-1
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Melting Point

192 to 196 °F (NTP, 1992), 89-90 °C
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Synthesis routes and methods I

Procedure details

ε-Caprolactam is a precursor for the preparation of Nylon-6. Nylon-6 was first made in 1899 by heating 6-aminohexanoic acid. Commercially feasible synthesis from ε-caprolactam (CL) was discovered by Paul Schlack at I. G. Farbenindustrie in 1938. Currently, approximately 95 wt % of the world's ε-caprolactam is produced from cyclohexanone oxime via the Beckmann rearrangement. The starting material for cyclohexanone can be cyclohexane, phenol, or benzene. Then, through a series of reductions and/or oxidations, cyclohexanone is formed. The latter is then reacted with a hydroxylamine salt, usually the sulfate, to form the oxime and ammonium sulfate. The oxime is rearranged in concentrated sulfuiric acid, and the resulting lactam sulfate salt is neutralized with ammonia to form ε-caprolactam and more ammonium sulfate. Subsequently, pure ε-caprolactam is obtained by a number of separation and purification steps. Currently, this process is extremely capital intensive and generates large quantities of waste.
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Synthesis routes and methods II

Procedure details

Take 200 ml of aqueous solution of 2.16N sulfuric acid in a round bottom flask. Dissolve in this solution 6.8 gm of sodium dodecyl benzene sulfonate (SDBS) and 1.3 gm of benzene by mild stirring. Keep the flask in a water bath maintained at temperature of 40° C. A macroemulsions of benzene in sulfuric acid is formed. To this macroemulsion, add 14.0 gm of cyclohexanone oxime and stir for 21/2 hours. Neutralize the excess acid using Whatman No. 1 filter paper to remove or recycle the the unreacted cyclohexanone oxime. Separate the organic and aqueous layers of the filtrate. Wash the aqueous layer with 3×10 ml benzene and add the benzene washing with the main organic layer. Analyze the benzene layer, the aqueous layer and the unreacted cyclohexanone oxime as obtained above by Gas Chromatography for the amount of cyclohexanone oxime, cyclohexanone and caprolactam.
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Synthesis routes and methods III

Procedure details

Take 200 ml of aqueous solution of 3.0N sulfuric acid in a round bottom flask. Dissolve in this solution 16 grams of sodium dodecyl sulfate (SDS) and 5.3 gm 1-pentanol by mild stirring. A microemulsion is thus formed. Keep the flask in a water bath maintained at temperature of 25° C. To this microemulsion, add 10.0 gm of cyclohexanone oxime and stir the mixture mildly for 2 hours. Remove the flask from the water bath and neutralize the solution using aqueous solution of ammonia. Filter the solution using Whatman No. 1 filter paper. Measure the amount of filtrate and the residue and extract the filtrate with 100 ml of benzene in steps of 50, 25, and 25 ml respectively. Analyze the benzene layer, the aqueous layer and the residue obtained as above by Gas Chromatography for the amount of cyclohexanone oxime, cyclohexanone and caprolactam.
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Synthesis routes and methods IV

Procedure details

For example, cyclohexanone oxime gives ε-caprolactam, cycloheptanone oxime gives 7-heptane lactam, cyclooctanone oxime gives 8-octane lactam, and cyclododecanone oxime gives laurolactam
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanone oxime
Reactant of Route 2
Cyclohexanone oxime
Reactant of Route 3
Cyclohexanone oxime
Reactant of Route 4
Cyclohexanone oxime
Reactant of Route 5
Cyclohexanone oxime
Reactant of Route 6
Reactant of Route 6
Cyclohexanone oxime

Citations

For This Compound
5,690
Citations
L Dal Pozzo, G Fornasari, T Monti - Catalysis Communications, 2002 - Elsevier
… , moreover it does not suffer of the disadvantages connected with the use of dangerous reagents and does not form ammonium sulphate or other byproducts and cyclohexanone oxime …
Number of citations: 102 www.sciencedirect.com
C Ngamcharussrivichai, P Wu, T Tatsumi - Journal of Catalysis, 2005 - Elsevier
… the formation of cyclohexanone through the hydrolysis of cyclohexanone oxime [34]. A part of … liquid phase Beckmann rearrangement of cyclohexanone oxime over several samples of …
Number of citations: 63 www.sciencedirect.com
C Ngamcharussrivichai, P Wu, T Tatsumi - Journal of Catalysis, 2004 - Elsevier
… , was more favorable than that of cyclohexanone oxime [19]. … phase Beckmann rearrangement of cyclohexanone oxime [9]… liquid-phase rearrangement of cyclohexanone oxime using a …
Number of citations: 66 www.sciencedirect.com
LIU Guoqing, W Jian - Chinese Journal of Chemical Engineering, 2012 - Elsevier
… Cyclohexanone oxime is an important intermediate in … with hydroxylamine into cyclohexanone oxime, followed by … process for producing cyclohexanone oxime from ammoximation …
Number of citations: 34 www.sciencedirect.com
AA Kozyro, GJ Kabo, VS Krouk, MS Sheiman… - The Journal of Chemical …, 1992 - Elsevier
… and Raman spectra of cyclohexanone oxime in the … cyclohexanone oxime is Sm(g, 320 K) = 379.22 J" Kl" mol- 1. Standard molar thermodynamic functions of cyclohexanone oxime in …
Number of citations: 19 www.sciencedirect.com
Y Ogata, M Okano, K Matsumoto - Journal of the American …, 1955 - ACS Publications
… Cyclohexanone oxime-O-sulfonic acid was prepared by adding an equivalent of chlorosulfonic acid to cyclohexanone oxime … of unreacted cyclohexanone oxime was determined by the …
Number of citations: 22 pubs.acs.org
N Kob, RS Drago - Catalysis letters, 1997 - Springer
… , reactions of cyclohexanone oxime were carried out in a one time flow through reactor using the following conditions: 300 C, 0.5 g of catalyst, 8 wt% cyclohexanone oxime solution …
Number of citations: 38 link.springer.com
DP Dreoni, D Pinelli, F Trifirò - Journal of molecular catalysis, 1991 - Elsevier
… Cyclohexanone oxime is a very important chemical intermediate. It is the reactant for the … Cyclohexanone oxime is produced in a multistep process involving a liquid phase reaction of …
Number of citations: 18 www.sciencedirect.com
S Guo, Z Du, S Zhang, D Li, Z Li, Y Deng - Green chemistry, 2006 - pubs.rsc.org
… Beckmann rearrangement of cyclohexanone oxime in comparison to … rearrangement of cyclohexanone oxime have been made in … rearrangement of cyclohexanone oxime without any …
Number of citations: 161 pubs.rsc.org
GP Heitmann, G Dahlhoff, WF Hölderich - Journal of Catalysis, 1999 - Elsevier
The rearrangement of cyclohexanone oxime to ε-caprolactam was investigated over heterogeneous catalysts, especially over highly siliceous zeolites with a MFI structure. The aim of …
Number of citations: 250 www.sciencedirect.com

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